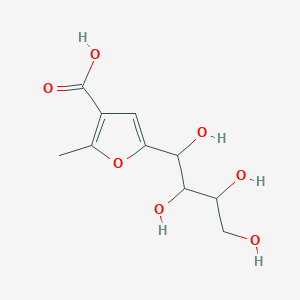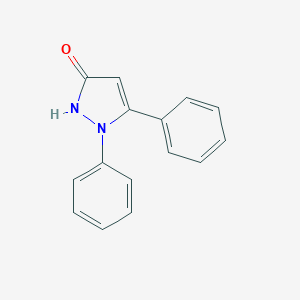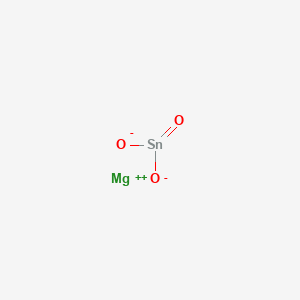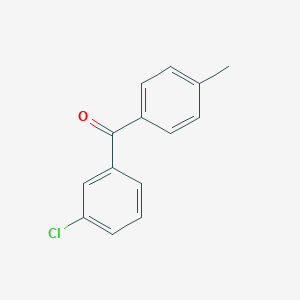
3-Chloro-4'-methylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Compounds similar to 3-chloro-4’-methylbenzophenone, such as benzophenone, indole, and benzimidazole moieties, have been used in the development of new antibacterial agents .
Mode of Action
It’s known that benzophenone derivatives can interact with their targets through various mechanisms, including free radical reactions .
Biochemical Pathways
Benzophenone derivatives have been shown to participate in various biochemical pathways, including those involved in antimicrobial activity .
Pharmacokinetics
The compound is a solid with a predicted melting point of 9860° C and a predicted boiling point of 3685° C at 760 mmHg . These properties may influence its bioavailability.
Result of Action
Benzophenone derivatives have been shown to exhibit antimicrobial activity .
Action Environment
The action of 3-Chloro-4’-methylbenzophenone can be influenced by various environmental factors. For instance, the photophysical properties of benzophenone derivatives can be affected by the presence of UV light . Additionally, the solvent used can influence the compound’s interactions and transitions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 3-Chloro-4’-methylbenzophenone involves a multi-step reaction starting with 1-bromo-4-methylbenzene and m-chlorobenzaldehyde . The process includes the following steps:
Stage 1: Reacting 1-bromo-4-methylbenzene with in tetrahydrofuran (THF) at -78°C for 30 minutes.
Stage 2: Adding m-chlorobenzaldehyde to the mixture and stirring at room temperature for 1 hour.
Stage 3: Adding iodine and potassium carbonate in tert-butyl alcohol and refluxing for 3 hours.
Industrial Production Methods:
Industrial production methods for 3-Chloro-4’-methylbenzophenone may involve similar synthetic routes but are optimized for larger scale production. These methods often use eco-friendly catalysts and solid acid catalysts to improve yield and reduce hazardous waste .
Chemical Reactions Analysis
Types of Reactions:
3-Chloro-4’-methylbenzophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of the chlorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly employed.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenones.
Scientific Research Applications
3-Chloro-4’-methylbenzophenone has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals and drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Comparison with Similar Compounds
- 4-Chloro-4’-methylbenzophenone
- 4-Fluoro-4’-methylbenzophenone
- 4-Bromo-4’-methylbenzophenone
Comparison:
3-Chloro-4’-methylbenzophenone is unique due to the presence of the chlorine atom at the 3-position, which influences its reactivity and chemical properties. Compared to its analogs, such as 4-chloro-4’-methylbenzophenone, the position of the chlorine atom can affect the compound’s behavior in substitution and redox reactions.
Properties
IUPAC Name |
(3-chlorophenyl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c1-10-5-7-11(8-6-10)14(16)12-3-2-4-13(15)9-12/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYBBEGJXRCIGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40158433 |
Source


|
| Record name | Benzophenone, 3-chloro-4'-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13395-60-3 |
Source


|
| Record name | Benzophenone, 3-chloro-4'-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013395603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzophenone, 3-chloro-4'-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


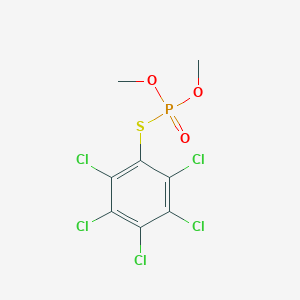
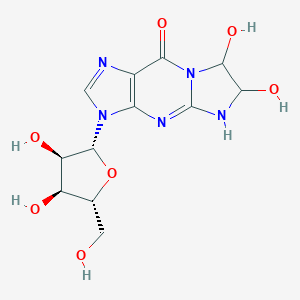

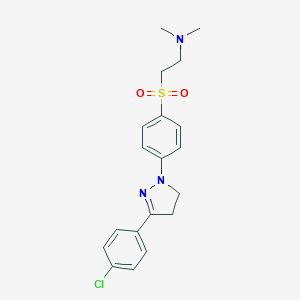
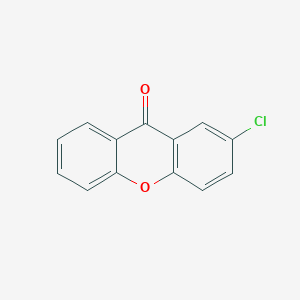
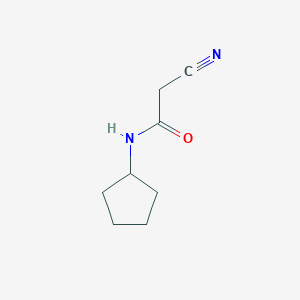
![5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B80317.png)
